4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Substitution Reactions: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted triazoles and piperidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
In medicine, the compound can be investigated for its potential as a drug candidate. Its triazole ring is a common motif in many pharmaceuticals, making it a promising scaffold for drug design.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The piperidine ring can interact with receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler compound with a piperidine ring and a phenyl group.
1,2,4-Triazole: The core structure of the compound, known for its diverse biological activities.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
The uniqueness of 4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its combination of a triazole ring, a piperidine ring, and various substituents
Properties
Molecular Formula |
C22H26N4S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C22H26N4S/c1-2-25-21(20-11-7-4-8-12-20)23-26(22(25)27)17-24-15-13-19(14-16-24)18-9-5-3-6-10-18/h3-12,19H,2,13-17H2,1H3 |
InChI Key |
CGLAJEGUYBLNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN(C1=S)CN2CCC(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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